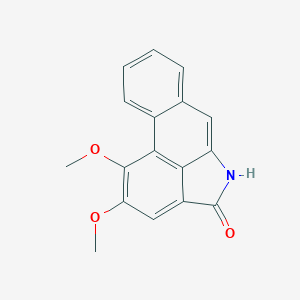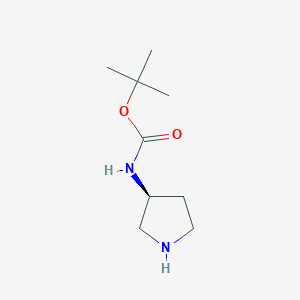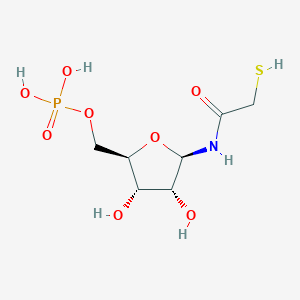
Thiogar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiogar is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing molecule that has been synthesized using various methods. Thiogar has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Applications De Recherche Scientifique
Thiogar has been studied for its potential applications in various fields of scientific research. In pharmaceuticals, Thiogar has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, Thiogar has been studied for its potential as a fungicide and insecticide due to its ability to disrupt the metabolic pathways of pests. In materials science, Thiogar has been investigated for its potential as a precursor for the synthesis of metal sulfides and as a modifier for the properties of polymers.
Mécanisme D'action
The mechanism of action of Thiogar is not fully understood, but it is believed to be due to its ability to interact with sulfur-containing proteins and enzymes within cells. Thiogar has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for cell growth and division. This inhibition leads to the disruption of metabolic pathways within cells, resulting in cell death.
Effets Biochimiques Et Physiologiques
Thiogar has been shown to have various biochemical and physiological effects on cells. In cancer cells, Thiogar has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In insect cells, Thiogar has been shown to disrupt metabolic pathways, leading to the inhibition of growth and development. In addition, Thiogar has been shown to have antioxidant properties, which may have potential therapeutic benefits in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Thiogar has several advantages for use in scientific research. It is a stable compound that can be easily synthesized in high purity. It has a relatively low toxicity profile, making it suitable for use in cell culture and animal studies. However, Thiogar also has limitations for use in lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects on cells. In addition, Thiogar has limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on Thiogar. One area of research is the development of novel synthesis methods for Thiogar that are more efficient and cost-effective. Another area of research is the investigation of Thiogar's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the development of Thiogar-based materials with unique properties for use in various applications is an area of interest for materials science research.
In conclusion, Thiogar is a sulfur-containing molecule that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Thiogar has the potential to lead to the development of novel therapeutic agents and materials with unique properties.
Méthodes De Synthèse
The synthesis of Thiogar can be achieved using various methods, including the reaction of sulfur with an alkene or alkyne, the reaction of a sulfur-containing compound with an alkene, or the reaction of a sulfur-containing compound with an alkyne. The most common method used for the synthesis of Thiogar is the reaction of sulfur with an alkene or alkyne in the presence of a catalyst such as palladium. This method yields high purity Thiogar, making it suitable for scientific research.
Propriétés
Numéro CAS |
119619-78-2 |
|---|---|
Nom du produit |
Thiogar |
Formule moléculaire |
C7H14NO8PS |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(2-sulfanylacetyl)amino]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H14NO8PS/c9-4(2-18)8-7-6(11)5(10)3(16-7)1-15-17(12,13)14/h3,5-7,10-11,18H,1-2H2,(H,8,9)(H2,12,13,14)/t3-,5-,6-,7-/m1/s1 |
Clé InChI |
DUISMXABKZWOLR-SHUUEZRQSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CS)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
Autres numéros CAS |
119619-78-2 |
Synonymes |
(alpha)-isomer of ThioGar ThioGar thioglycine ribonucleotide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



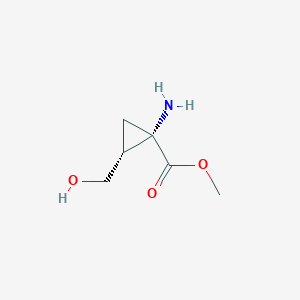
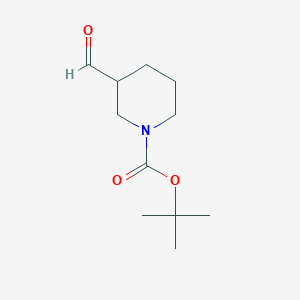
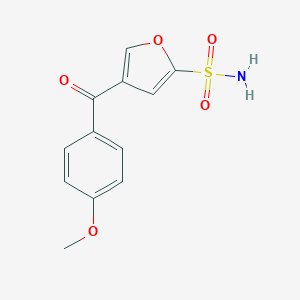
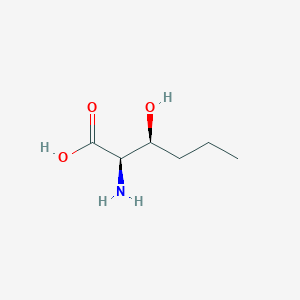
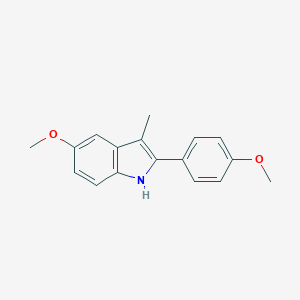
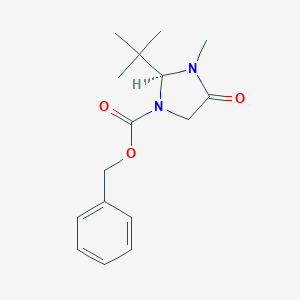
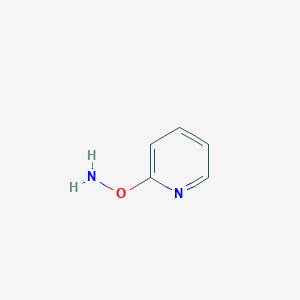

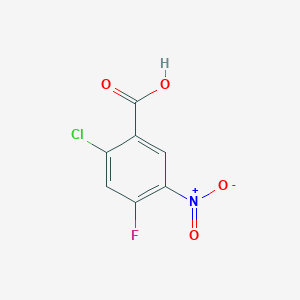
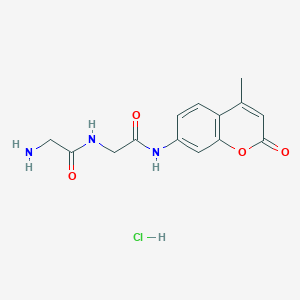

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
